molecular formula C25H29N3O4S B2496557 N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-69-6

N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2496557
CAS No.: 878058-69-6
M. Wt: 467.58
InChI Key: FTJSIVJBVMOKPF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound provided for research purposes. Its structure features an indole core linked to a 3,5-dimethylphenyl acetamide group via a sulfonyl bridge, with a piperidine-containing carbonyl side chain. This molecular architecture is characteristic of compounds investigated for potential biological activity . Based on its high structural similarity to patented N-piperidinyl acetamide derivatives, this compound is of significant interest in medicinal chemistry research for its potential as a calcium channel blocker . Compounds within this class are studied for modulating calcium influx in cells, a key mechanism for various physiological processes . Researchers can utilize this chemical as a reference standard, a building block for synthesizing novel derivatives, or a tool compound for in vitro pharmacological assays to explore these pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-18-12-19(2)14-20(13-18)26-24(29)17-33(31,32)23-15-28(22-9-5-4-8-21(22)23)16-25(30)27-10-6-3-7-11-27/h4-5,8-9,12-15H,3,6-7,10-11,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJSIVJBVMOKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 878058-69-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C₃₃H₄₉N₃O₄S
Molecular Weight 467.6 g/mol
CAS Number 878058-69-6

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various molecular targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been shown to enhance cytotoxicity in specific tumor cell lines, surpassing the efficacy of established chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the treatment of neurodegenerative diseases such as Alzheimer's. This dual inhibition suggests a potential for cognitive enhancement and neuroprotection .
  • Antifibrotic Effects : Related compounds have shown promise in inhibiting TGF-β-induced collagen accumulation, indicating that derivatives of this compound may also possess antifibrotic properties. This activity is crucial for developing treatments for fibrotic diseases .

Study 1: Anticancer Efficacy

A study involving the FaDu hypopharyngeal tumor cell model revealed that this compound induced significant apoptosis compared to control groups. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Study 2: Neuroprotective Properties

In a neuropharmacological assessment, the compound was evaluated for its effects on cognitive function in animal models. Results indicated improved memory retention and cognitive function, attributed to its cholinesterase inhibitory activity. The study highlighted the potential for this compound as a therapeutic agent in Alzheimer's disease .

Research Findings

Recent literature has expanded on the biological activity of compounds related to this compound:

  • Cytotoxicity : Compounds with similar structures have been shown to exhibit selective cytotoxicity against various cancer cell lines, suggesting a structure–activity relationship that enhances their anticancer properties .
  • Enzyme Inhibition : The inhibition of AChE and BuChE by related piperidine derivatives indicates a promising avenue for developing multi-targeted therapies for neurodegenerative diseases .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment and neurological disorders. Its mechanism of action is believed to involve the modulation of specific molecular targets associated with cell signaling pathways.

Anticancer Activity

Recent studies have demonstrated that N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide displays promising anticancer properties. For instance:

  • In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. Specific growth inhibition percentages were reported at significant levels against established cancer models.
Cell LineGrowth Inhibition (%)
MDA-MB-23175.99
A54967.55
HCT11656.88

These results suggest that the compound may interfere with critical pathways involved in tumor proliferation and survival.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary findings indicate:

  • Neuroprotective Effects : The compound may protect neurons from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published by ACS Omega, this compound was tested against several cancer cell lines. The results indicated a strong correlation between dosage and growth inhibition, establishing a dose-response relationship that warrants further exploration in vivo .

Case Study 2: Neuroprotective Mechanisms
A separate investigation focused on the neuroprotective properties of this compound revealed that it could significantly reduce neuronal death in models of oxidative stress. This suggests potential for therapeutic use in conditions characterized by neuroinflammation .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinyl group (-NH-NH2_2) undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H2_2O2_2) and potassium permanganate (KMnO4_4), leading to the formation of diazenes or nitrogen-oxygen derivatives. For example:

5-Hydrazinyl-2-methyl-1H-1,3-benzodiazoleH2O2Diazene derivative+HCl+H2O\text{5-Hydrazinyl-2-methyl-1H-1,3-benzodiazole} \xrightarrow{\text{H}_2\text{O}_2} \text{Diazene derivative} + \text{HCl} + \text{H}_2\text{O}

This reactivity is critical for generating intermediates in medicinal chemistry.

Condensation Reactions

The hydrazinyl group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For instance, reactions with aromatic aldehydes yield Schiff bases, as demonstrated in analogous benzothiazole systems :

Reagent Conditions Product Application
4-NitrobenzaldehydeEthanol, reflux, 6hN'-(4-nitrobenzylidene) hydrazine derivativeAntimicrobial agents
Indole-3-carbaldehydeDMSO, 80°C, 12hIndole-functionalized hydrazoneEnzyme inhibition studies

These reactions are pivotal for synthesizing bioactive molecules with anti-inflammatory and antimicrobial properties .

Preparation Methods

Retrosynthetic Analysis and Strategy Development

The target molecule comprises three key structural components:

  • 3,5-Dimethylphenyl acetamide moiety
  • Indole sulfonyl bridge
  • Piperidine-containing ketoethyl side chain

Retrosynthetic disconnection suggests three primary synthetic blocks (Fig. 1):

  • Block A : N-(3,5-Dimethylphenyl)acetamide
  • Block B : 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole
  • Block C : Sulfur trioxide equivalent for sulfonylation

Synthetic challenges include:

  • Regioselective sulfonylation at indole C-3 position
  • Stability of α-ketoamide during coupling reactions
  • Steric hindrance from 3,5-dimethyl substituents

Stepwise Synthesis Protocol

Preparation of N-(3,5-Dimethylphenyl)acetamide (Block A)

Reaction Scheme :
3,5-Dimethylaniline + Acetyl chloride → N-(3,5-Dimethylphenyl)acetamide

Optimized Conditions :

  • Molar ratio : 1:1.2 (aniline:acetyl chloride)
  • Solvent : Anhydrous dichloromethane (DCM)
  • Base : Triethylamine (2.5 eq)
  • Temperature : 0°C → room temperature
  • Time : 4 hr
  • Yield : 92%

Purification :

  • Wash with 5% NaHCO₃
  • Column chromatography (SiO₂, hexane/EtOAc 4:1)

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, ArH), 6.95 (s, 2H, ArH), 2.85 (s, 3H, COCH₃), 2.30 (s, 6H, CH₃)
  • IR (KBr): 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O)

Synthesis of 1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole (Block B)

Indole Alkylation

Procedure :

  • Indole + 2-bromo-1-(piperidin-1-yl)ethan-1-one → Alkylation
  • Conditions :
    • Catalyst : K₂CO₃ (3 eq)
    • Solvent : DMF, 80°C, N₂ atmosphere
    • Time : 12 hr
    • Yield : 78%

Mechanistic Insight :
SN2 displacement at bromoethyl carbon facilitated by indole's nucleophilic N1 position. Piperidine's electron-donating effect stabilizes the α-keto group.

Purification and Analysis
  • Recrystallization : Ethanol/water (3:1)
  • HPLC Purity : >99%
  • MS (ESI+): m/z 283.15 [M+H]⁺

Sulfonylation and Final Coupling

Indole Sulfonylation

Reaction :
1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indole + Sulfur trioxide–pyridine complex → 3-Sulfonated intermediate

Optimized Parameters :

  • Stoichiometry : 1:1.5 (indole:SO₃·Py)
  • Solvent : Pyridine, 0°C → 25°C
  • Time : 6 hr
  • Yield : 85%

Critical Considerations :

  • Strict moisture control prevents hydrolysis
  • Excess SO₃·Py ensures complete conversion
Amide Coupling

Procedure :
Sulfonated indole + N-(3,5-Dimethylphenyl)acetamide → Target compound

Coupling Agents :

  • Preferred : HATU (1.2 eq)
  • Base : DIPEA (3 eq)
  • Solvent : DMF, 25°C
  • Time : 24 hr
  • Yield : 68%

Side Reactions Mitigated :

  • Competitive O-sulfonylation eliminated through steric control
  • Epimerization prevented by low-temperature conditions

Process Optimization and Scalability

Key Process Parameters

Step Parameter Optimal Value Impact on Yield
Alkylation Temperature 80°C <75°C: incomplete reaction >85°C: decomposition
Sulfonylation SO₃·Py Equiv 1.5 <1.2: 60% conversion >1.8: side products
Coupling HATU Equiv 1.2 <1.0: 45% yield >1.5: cost-prohibitive

Analytical Characterization

Spectroscopic Data Compilation

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.25 (s, 1H, indole H-2)
  • δ 7.68–7.15 (m, 6H, aromatic)
  • δ 4.85 (s, 2H, CH₂SO₂)
  • δ 3.55 (m, 4H, piperidine)
  • δ 2.30 (s, 6H, CH₃)

¹³C NMR (125 MHz, DMSO-d₆):

  • 172.8 ppm (amide C=O)
  • 167.2 ppm (sulfonyl S=O)
  • 136.4–115.3 ppm (aromatic carbons)

HRMS (ESI-TOF):

  • Calculated for C₂₅H₂₈N₃O₄S: 466.1795
  • Found: 466.1793 [M+H]⁺

Comparative Method Analysis

Alternative Sulfonylation Approaches

Method Reagents Yield (%) Purity (%)
SO₃·Py Pyridine, 0°C 85 98
ClSO₃H DCM, −78°C 72 91
(NH₄)₂SO₄ H₂SO₄, 120°C 58 85

Q & A

Q. Q1. What are the key challenges in synthesizing N-(3,5-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, including sulfonylation, amidation, and functional group coupling. Key challenges include:

  • Low yields due to steric hindrance from the 3,5-dimethylphenyl group and the indole sulfonyl moiety .
  • Purity control during intermediate steps, requiring thin-layer chromatography (TLC) to monitor progress .
    Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Employ coupling reagents like EDCI/HOBt for efficient amidation .
  • Optimize temperature (60–80°C) and reaction time (12–24 hours) for sulfonyl group activation .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Structural validation requires a combination of spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR to confirm aromatic protons (e.g., indole H-2’ at δ 7.4–7.6 ppm) and methyl groups (δ 2.2–2.5 ppm) .
    • 13^{13}C NMR to verify carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO2_2, δ 115–120 ppm) groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 494.18) .
  • Infrared (IR) Spectroscopy: Peaks at 1680–1700 cm1^{-1} (amide C=O) and 1350–1380 cm1^{-1} (SO2_2 asymmetric stretching) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to analyze this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer: A tiered experimental approach is recommended:

In Silico Docking: Use tools like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs) based on the indole-piperidine scaffold .

Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized protein targets .

Cellular Assays:

  • Measure IC50_{50} in cancer cell lines (e.g., MCF-7) using MTT assays .
  • Monitor downstream signaling (e.g., phosphorylation via Western blot) .

Q. Q4. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Answer: Contradictions may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Reassessment: Validate compound purity (>95%) via HPLC with UV detection at 254 nm .
  • Assay Standardization:
    • Use identical cell lines (e.g., HEK-293) and culture conditions (e.g., 10% FBS, 37°C).
    • Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies .

Q. Q5. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

Answer: SAR optimization involves systematic structural modifications:

Core Modifications:

  • Replace the piperidine ring with pyrrolidine or azetidine to alter steric and electronic profiles .
  • Introduce electron-withdrawing groups (e.g., -CF3_3) to the 3,5-dimethylphenyl group to enhance target affinity .

Functional Group Analysis:

  • Test sulfonyl vs. carbonyl linkers for protease resistance .

In Vivo Testing: Evaluate pharmacokinetics (e.g., half-life in rodent models) after modifying logP via substituent adjustments .

Q. Q6. What computational tools are suitable for predicting the compound’s physicochemical properties and metabolic stability?

Answer:

  • ADMET Prediction: Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular Dynamics (MD): Simulate binding stability with GROMACS to assess target residence time .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and degradation pathways .

Q. Q7. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or ChemDraw) .
  • X-ray Crystallography: Resolve ambiguous proton assignments by growing single crystals (solvent: DMSO/EtOAc) .
  • Isotopic Labeling: Use 15^{15}N or 13^{13}C-labeled precursors to track specific nuclei in complex spectra .

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